molecular formula C16H15Cl2N3O B3862909 N'-(2,4-dichlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide

N'-(2,4-dichlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide

Cat. No. B3862909
M. Wt: 336.2 g/mol
InChI Key: GIDWHXOOFZXFME-UKWGHVSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2,4-dichlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide, commonly known as DCB-M, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a derivative of hydrazide and has shown promising results in various studies due to its unique chemical and physical properties.

Mechanism of Action

The mechanism of action of DCB-M involves the inhibition of the Akt/mTOR pathway, which is a signaling pathway that is commonly activated in cancer cells. DCB-M inhibits the activation of this pathway, which leads to the induction of apoptosis in cancer cells. DCB-M has also been shown to inhibit the expression of various proteins that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
DCB-M has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that DCB-M inhibits cancer cell proliferation, induces apoptosis, and inhibits the expression of various proteins that are involved in cancer cell survival. In vivo studies have shown that DCB-M inhibits tumor growth and increases the survival rate of mice with cancer.

Advantages and Limitations for Lab Experiments

One of the primary advantages of DCB-M is its potent anticancer activity against various types of cancer cells. DCB-M is also relatively easy to synthesize, making it suitable for various scientific research applications. However, one of the limitations of DCB-M is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of DCB-M. One potential direction is the optimization of the synthesis method to produce higher yields of pure DCB-M. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of DCB-M in vivo. Additionally, the potential use of DCB-M in combination with other anticancer agents should be explored to determine its synergistic effects. Finally, the potential use of DCB-M in other scientific research applications, such as neurodegenerative diseases and infectious diseases, should be investigated.
In conclusion, DCB-M is a chemical compound that has shown promising results in various scientific research applications, particularly in the field of cancer research. DCB-M has potent anticancer activity against various types of cancer cells and works by inhibiting the Akt/mTOR pathway and inducing apoptosis. While there are limitations to its use, DCB-M has several advantages that make it suitable for various scientific research applications. There are several future directions for the study of DCB-M, and further research is needed to fully understand its potential in various scientific research applications.

Scientific Research Applications

DCB-M has been extensively studied for its potential use in various scientific research applications. One of the primary applications of DCB-M is in the field of cancer research. DCB-M has been shown to have potent anticancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells. DCB-M works by inducing apoptosis, which is a process of programmed cell death, in cancer cells.

properties

IUPAC Name

N-[(Z)-(2,4-dichlorophenyl)methylideneamino]-2-(2-methylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O/c1-11-4-2-3-5-15(11)19-10-16(22)21-20-9-12-6-7-13(17)8-14(12)18/h2-9,19H,10H2,1H3,(H,21,22)/b20-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDWHXOOFZXFME-UKWGHVSLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NCC(=O)N/N=C\C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Z)-(2,4-dichlorophenyl)methylideneamino]-2-(2-methylanilino)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-(2,4-dichlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide
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N'-(2,4-dichlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide
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N'-(2,4-dichlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide
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N'-(2,4-dichlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide
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N'-(2,4-dichlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide
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N'-(2,4-dichlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide

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